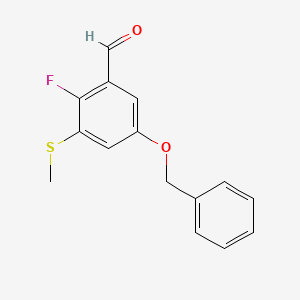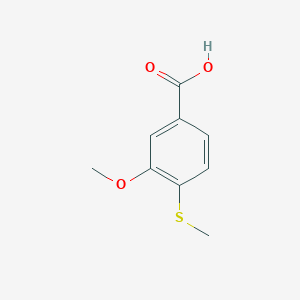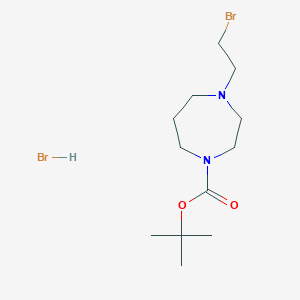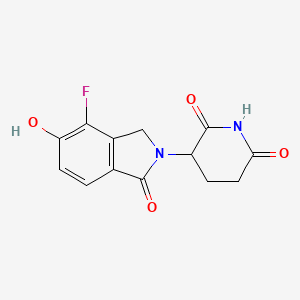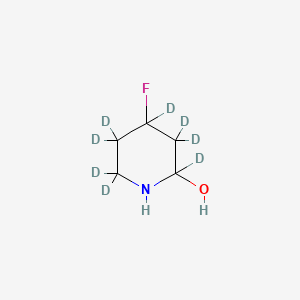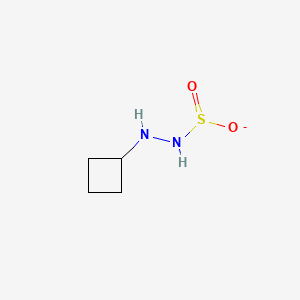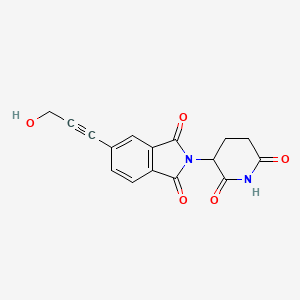
Thalidomide-5'-propargyl-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-propargyl-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but later repurposed for its immunomodulatory and anti-angiogenic properties. Thalidomide-5’-propargyl-OH is particularly significant in the field of targeted protein degradation, where it acts as a Cereblon ligand to recruit CRBN proteins .
Méthodes De Préparation
The synthesis of Thalidomide-5’-propargyl-OH involves the modification of thalidomide with a propargyl group. This process typically includes the use of propargyl alcohol and a suitable catalyst to facilitate the reaction. The synthetic route can be summarized as follows:
Starting Material: Thalidomide.
Reagent: Propargyl alcohol.
Catalyst: Commonly used catalysts include Lewis acids like BF3·Et2O.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the efficient formation of the propargylated product.
Analyse Des Réactions Chimiques
Thalidomide-5’-propargyl-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Thalidomide-5’-propargyl-OH has a wide range of applications in scientific research:
Mécanisme D'action
Thalidomide-5’-propargyl-OH exerts its effects by binding to Cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. The molecular targets include transcription factors like IKZF1 and IKZF3, which are selectively degraded through this mechanism .
Comparaison Avec Des Composés Similaires
Thalidomide-5’-propargyl-OH is unique compared to other thalidomide derivatives due to its propargyl modification, which enhances its ability to act as a Cereblon ligand. Similar compounds include:
Lenalidomide: Another thalidomide derivative with immunomodulatory properties.
Pomalidomide: Known for its anti-angiogenic and anti-inflammatory effects.
Tetrafluorinated Thalidomide Analogues: These compounds have shown promising anticancer properties.
Thalidomide-5’-propargyl-OH stands out due to its specific application in targeted protein degradation, making it a valuable tool in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C16H12N2O5 |
|---|---|
Poids moléculaire |
312.28 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxyprop-1-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c19-7-1-2-9-3-4-10-11(8-9)16(23)18(15(10)22)12-5-6-13(20)17-14(12)21/h3-4,8,12,19H,5-7H2,(H,17,20,21) |
Clé InChI |
HQOKBUZNZQOYFF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


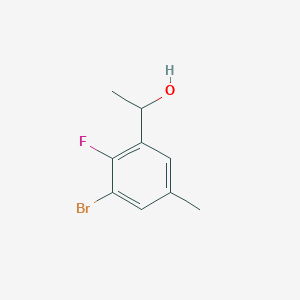
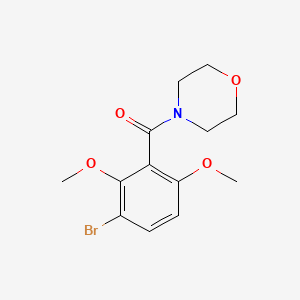
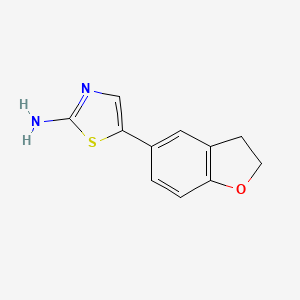
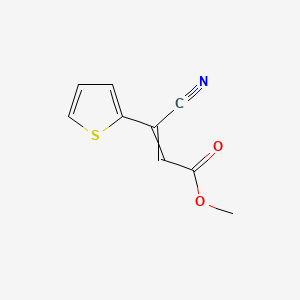
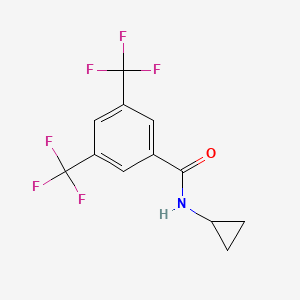
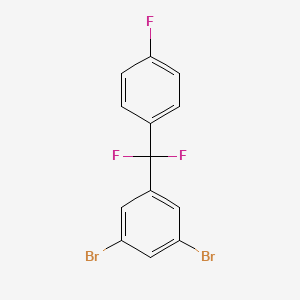
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14774669.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)
